D-Ala2,MePhe4,Met5(O))enkephalinol is a synthetic analog of met-enkephalin, a naturally occurring opioid peptide. [, , , , ] It acts as a potent agonist at opioid receptors, specifically the mu-opioid receptor. [] Due to its strong affinity for opioid receptors, FK 33-824 has been widely employed as a pharmacological tool to investigate the role of the opioid system in various physiological processes. [, , , , ]
D-Ala2,MePhe4,Met5(O)enkephalinol is a synthetic peptide that belongs to the class of opioid peptides. It is derived from the enkephalins, which are endogenous peptides that bind to opioid receptors in the brain and are involved in pain modulation, stress response, and various physiological processes. This compound is recognized for its enhanced potency and selectivity towards the μ-opioid receptor, making it a significant subject of study in pharmacology and neuroscience.
The compound is synthesized through classical peptide synthesis methods, utilizing various chemical techniques to ensure the correct assembly of amino acids into a functional peptide structure. The synthesis typically involves solid-phase peptide synthesis or solution-phase methods, which allow for precise control over the sequence and modifications of the peptide.
D-Ala2,MePhe4,Met5(O)enkephalinol is classified under opioid peptides and specifically as a μ-opioid receptor agonist. It is characterized by specific amino acid substitutions that enhance its binding affinity and biological activity compared to its parent compounds.
The synthesis of D-Ala2,MePhe4,Met5(O)enkephalinol can be achieved through several methods:
The purification of the synthesized peptide is typically performed using high-performance liquid chromatography (HPLC), particularly utilizing C18 reverse-phase columns. The purity of the final product is confirmed through analytical techniques such as thin-layer chromatography and elemental analysis.
D-Ala2,MePhe4,Met5(O)enkephalinol consists of a sequence of amino acids with specific modifications:
The molecular formula for D-Ala2,MePhe4,Met5(O)enkephalinol is , indicating it contains 29 carbon atoms, 41 hydrogen atoms, 5 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom . The structural modifications enhance its stability and receptor binding properties.
D-Ala2,MePhe4,Met5(O)enkephalinol undergoes various chemical reactions typical for peptides:
The binding affinity of D-Ala2,MePhe4,Met5(O)enkephalinol has been shown to be significantly higher than that of other enkephalins due to its structural modifications. This was confirmed through competition receptor binding assays .
D-Ala2,MePhe4,Met5(O)enkephalinol primarily acts as an agonist at the μ-opioid receptor. Upon binding:
Studies indicate that this compound induces significant receptor desensitization through G-protein-coupled receptor kinase pathways . This mechanism contributes to its prolonged effects compared to traditional opioid agonists.
Relevant data regarding these properties can be found in chemical databases such as PubChem .
D-Ala2,MePhe4,Met5(O)enkephalinol has several scientific applications:
D-Ala²,MePhe⁴,Met⁵(O)-Enkephalinol (DAMGO) represents a synthetic enkephalin analog specifically engineered to overcome the pharmacological limitations of endogenous opioid peptides. As a structurally modified pentapeptide, DAMGO exhibits enhanced receptor selectivity, metabolic stability, and biological activity compared to natural enkephalins. This compound has become an indispensable research tool in neuropharmacology for investigating μ-opioid receptor (MOR) function and opioid signaling pathways. Its development marked a significant advancement in opioid research, providing scientists with a highly selective agonist that has facilitated the elucidation of MOR-mediated physiological effects, including analgesia, reward processing, and respiratory modulation, without the confounding activity at other opioid receptors that characterized earlier opioid compounds [1] [5].
DAMGO possesses a systematically modified pentapeptide structure with the amino acid sequence: Tyr-D-Ala-Gly-N-Me-Phe-Met(O)-ol. Its molecular formula is C₂₉H₄₁N₅O₇S, with a molecular weight of 603.73 g/mol. The chemical name according to IUPAC nomenclature is (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide [3] [9].
Table 1: Structural Comparison of DAMGO with Natural Enkephalins
Structural Feature | Natural Enkephalin | DAMGO Modification | Chemical Consequence |
---|---|---|---|
Position 2 Amino Acid | Glycine | D-Alanine | Enhanced enzymatic stability against aminopeptidases |
Position 4 Modification | Phenylalanine | N-Methyl-Phenylalanine (MePhe) | Increased lipophilicity and receptor binding affinity |
Position 5 Residue | Methionine/Leucine | Methionine Sulfoxide (Met(O)) | Reduced oxidation susceptibility |
C-Terminus | Carboxyl group (-COOH) | Alcohol (-CH₂OH) | Improved metabolic stability and membrane permeability |
N-Terminus | Tyr-Gly bond | Intact Tyr-D-Ala bond | Resistant to dipeptidyl aminopeptidase cleavage |
The distinctive structural modifications in DAMGO include:
The canonical SMILES representation for DAMGO is: CC(C(=O)NCC(=O)N(C)C(CC₁=CC=CC=C₁)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC₂=CC=C(C=C₂)O)N [5] [9]. These strategic modifications collectively transform the unstable endogenous enkephalin into a metabolically robust research tool with preserved receptor recognition properties.
DAMGO is classified as a highly selective full agonist of the μ-opioid receptor (MOR), with negligible activity at δ-opioid (DOR) and κ-opioid (KOR) receptors at physiological concentrations. This selective agonism has been extensively characterized through receptor binding assays, second messenger studies, and functional biological assays. In vitro studies employing radioligand binding techniques demonstrate that DAMGO binds to MOR with subnanomolar affinity (Kᵢ typically < 1 nM), while exhibiting approximately 1000-fold lower affinity for DOR and KOR [1] [5].
Table 2: Pharmacological Profile of DAMGO at Opioid Receptors
Receptor Type | Affinity (Kᵢ, nM) | Functional Activity | Relative Efficacy | Primary Signaling Pathways |
---|---|---|---|---|
μ-Opioid (MOR) | 0.1-0.5 | Full agonist | ++++ | Inhibition of adenylyl cyclase, activation of GIRK channels, inhibition of Ca²⁺ channels |
δ-Opioid (DOR) | 100->1000 | Partial agonist/Inactive | + | Minimal cAMP inhibition |
κ-Opioid (KOR) | 500->1000 | Inactive | - | No significant activation |
Functionally, DAMGO activates MOR-coupled intracellular signaling pathways with high efficacy and potency. In [³⁵S]GTPγS binding assays—a direct measure of G-protein activation—DAMGO stimulates MOR with an EC₅₀ typically in the low nanomolar range (1-10 nM). It effectively inhibits adenylyl cyclase activity, reducing intracellular cAMP accumulation by 70-90% in MOR-expressing cell systems. Additionally, DAMGO modulates ion channel activity through MOR coupling, including activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which collectively contribute to its neuronal inhibitory effects [5] [8].
Notably, emerging research indicates that DAMGO exhibits preferential activation of μ-δ opioid receptor heteromers over μ homomers. When co-expressed in heterologous systems, μ-δ heteromeric complexes demonstrate enhanced DAMGO-induced calcium release (approximately 2.5-fold greater than in μ homomer-expressing cells) and increased [³⁵S]GTPγS binding (1.8-fold higher maximal stimulation), suggesting that DAMGO may function as a selective agonist for these physiologically relevant receptor complexes. This heteromer-selective activity provides new insights into DAMGO's pharmacological actions that extend beyond traditional views of opioid receptor selectivity [10].
The effects of DAMGO are completely reversible by competitive opioid antagonists such as naloxone and naltrexone, confirming its specific action through opioid receptors. This reversibility provides an important experimental control in pharmacological studies and enhances the compound's utility as a research tool for investigating opioid receptor function [3] [5].
The development of DAMGO occurred within the broader context of enkephalin analog research during the late 1970s and 1980s. This period witnessed intense efforts to overcome the pharmacological limitations of endogenous enkephalins, which exhibit poor metabolic stability (plasma half-life < 2 minutes) and lack receptor subtype selectivity. The initial breakthrough came with the development of FK 33-824 (later designated as D-Ala²,MePhe⁴,Met⁵(O)-enkephalin) by Sandoz Pharmaceuticals, which incorporated D-Ala² and N-MePhe⁴ modifications. DAMGO emerged as a refined analog that further optimized this prototype through C-terminal alcohol substitution [3] [9].
The rational design strategy underlying DAMGO's structure incorporated specific modifications targeting both receptor interaction and metabolic stability:
DAMGO was specifically developed to address limitations observed in earlier analogs like FK 33-824, which still exhibited partial degradation in plasma and brain homogenates. Systematic structure-activity relationship (SAR) studies demonstrated that the combined D-Ala², N-MePhe⁴, and Gly-ol⁵ modifications produced a compound with optimal receptor selectivity profile (μ versus δ selectivity ratio > 1000:1) and extended biological half-life (>30 minutes in plasma). These properties established DAMGO as a gold standard research agonist for μ-opioid receptor studies, facilitating investigations into receptor localization, signaling mechanisms, and regulatory processes that were previously challenging with less selective or stable opioid ligands [1] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7